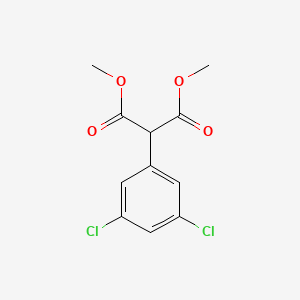
Dimethyl 2-(3,5-dichlorophenyl)malonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl 2-(3,5-dichlorophenyl)malonate is an organic compound with the molecular formula C11H10Cl2O4. It is a derivative of malonic acid, where the hydrogen atoms of the methylene group are replaced by two methyl groups and a 3,5-dichlorophenyl group. This compound is of interest due to its applications in organic synthesis and its role as an intermediate in the production of various chemicals .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Dimethyl 2-(3,5-dichlorophenyl)malonate can be synthesized through the esterification of cyanoacetic acid with methanol in the presence of sulfuric acid. . The reaction conditions are typically mild, and the process is designed to minimize the decomposition of cyanoacetic acid and maximize yield.
Industrial Production Methods
For industrial production, the process is scaled up to handle larger quantities of reactants. The method involves the same basic steps but with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques helps in achieving the desired product quality .
Análisis De Reacciones Químicas
Types of Reactions
Dimethyl 2-(3,5-dichlorophenyl)malonate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the dichlorophenyl group.
Ester Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or alkoxides, typically under basic conditions.
Ester Hydrolysis: Acidic or basic hydrolysis can be performed using hydrochloric acid or sodium hydroxide, respectively.
Oxidation and Reduction: Reagents such as potassium permanganate or sodium borohydride can be used for oxidation and reduction reactions.
Major Products Formed
Substitution Reactions: Products include substituted malonates with various functional groups.
Ester Hydrolysis: The major products are 3,5-dichlorophenylmalonic acid and methanol.
Oxidation and Reduction: Products depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Dimethyl 2-(3,5-dichlorophenyl)malonate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is explored for its potential in drug development, particularly in the synthesis of active pharmaceutical ingredients.
Material Science: The compound is used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of Dimethyl 2-(3,5-dichlorophenyl)malonate involves its interaction with specific molecular targets. In pest control applications, for example, it acts on the nervous system of pests, disrupting their normal function and leading to their elimination. The exact molecular pathways and targets can vary depending on the specific application and the organism involved .
Comparación Con Compuestos Similares
Similar Compounds
Dimethyl Malonate: A simpler ester of malonic acid without the dichlorophenyl group.
Diethyl 2-(3,5-dichlorophenyl)malonate: Similar structure but with ethyl groups instead of methyl groups.
Methyl 2-(3,5-dichlorophenyl)malonate: Contains one methyl ester group and one free carboxylic acid group.
Uniqueness
Dimethyl 2-(3,5-dichlorophenyl)malonate is unique due to the presence of the 3,5-dichlorophenyl group, which imparts specific chemical properties and reactivity. This makes it particularly useful in applications where such properties are desired, such as in the synthesis of specialized pharmaceuticals and agrochemicals .
Propiedades
Fórmula molecular |
C11H10Cl2O4 |
|---|---|
Peso molecular |
277.10 g/mol |
Nombre IUPAC |
dimethyl 2-(3,5-dichlorophenyl)propanedioate |
InChI |
InChI=1S/C11H10Cl2O4/c1-16-10(14)9(11(15)17-2)6-3-7(12)5-8(13)4-6/h3-5,9H,1-2H3 |
Clave InChI |
MYJACJGIRSMGIO-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C(C1=CC(=CC(=C1)Cl)Cl)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


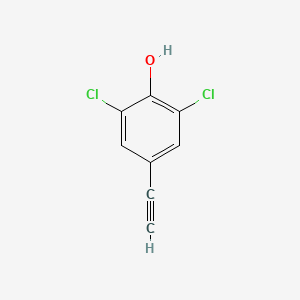
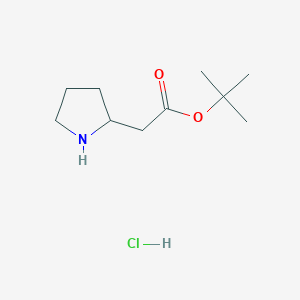
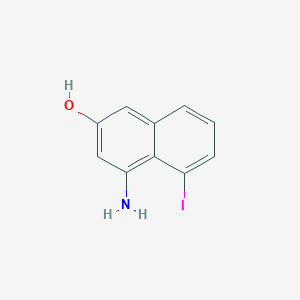

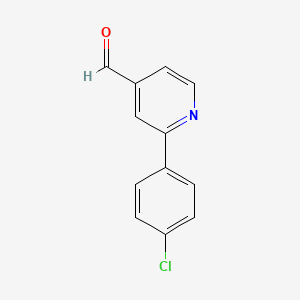
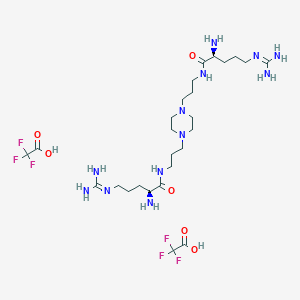
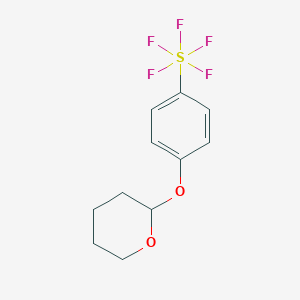
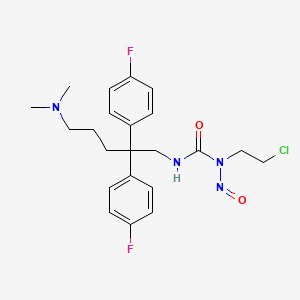

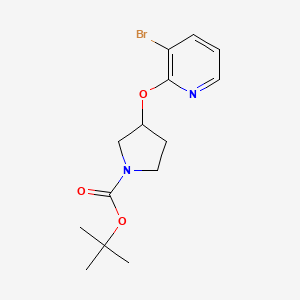
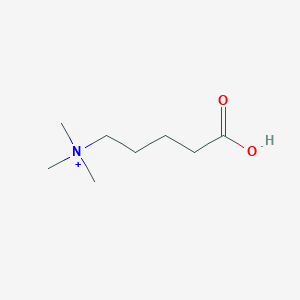
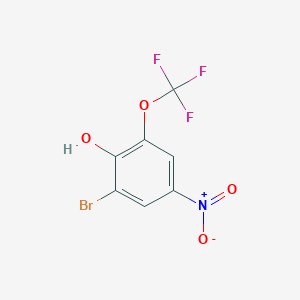
![1-Methyl-1H-pyrazolo[3,4-b]pyridine-4-carbonitrile](/img/structure/B12841286.png)
![tert-Butyl (1S,5R)-2,6-diazabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B12841293.png)
